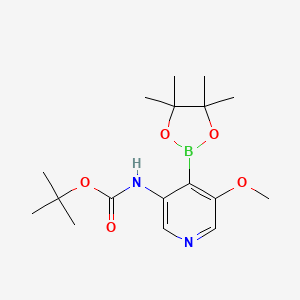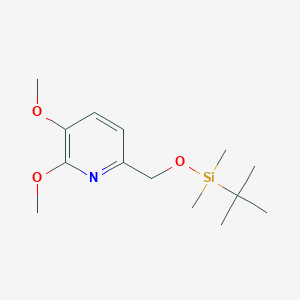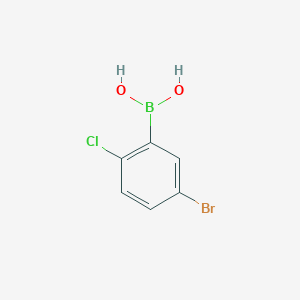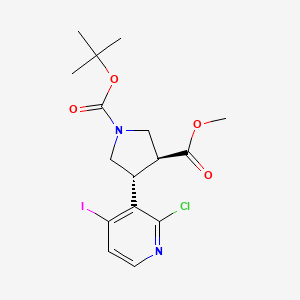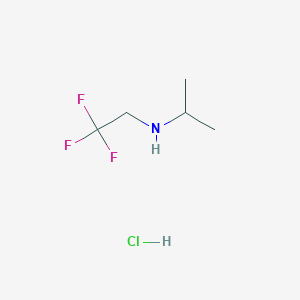
N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride
Descripción general
Descripción
“N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C5H10F3N•HCl and a molecular weight of 177.6 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves an iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H10F3N•HCl .Chemical Reactions Analysis
The compound has been involved in organic synthesis reactions, particularly in the N-trifluoroethylation of anilines . The reaction is conducted via cascade diazotization/N-trifluoroethylation reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 177.6 . Further physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Applications in Environmental Science and Technology
PFAS Removal by Amine-Functionalized Sorbents Amine-containing sorbents, potentially including derivatives of N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride, have shown promise in addressing environmental concerns, particularly in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances, due to their persistence and potential toxicity, have garnered significant attention. The sorbents work through a combination of electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, offering a viable solution for PFAS control in municipal water and wastewater treatment at low concentrations (Ateia et al., 2019).
Applications in Advanced Oxidation Processes
Degradation of Hazardous Compounds Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, including amino and azo compounds resistant to conventional degradation processes. These processes have been noted for their efficacy in degrading a wide array of compounds, potentially including derivatives of this compound. AOPs are particularly relevant in the textile, agricultural, and chemical industries where such nitrogen-containing compounds are prevalent (Bhat & Gogate, 2021).
Applications in Material Science
Soybean Oil Derivatives The use of soybean oil as a renewable feedstock for producing nitrogen-containing derivatives, such as fatty amines and amides, is a growing area of interest. This process involves the functionalization of fatty acid chain structures to create novel compounds and materials. Considering the versatile chemical nature of this compound, it's conceivable that similar methodologies could be applied to this compound for creating innovative materials and surfactants (Biswas et al., 2008).
Applications in Water Treatment and Purification
Carbohydrate Polymers as Corrosion Inhibitors Carbohydrate polymers, due to their unique molecular and electronic structures, have been employed as corrosion inhibitors. These polymers, such as cellulose and chitosan, contain free amine and hydroxyl groups, facilitating metal ion chelation. Given the structural similarity and reactive potential of this compound, it might be plausible to explore its application in similar domains, particularly in metal protection and corrosion inhibition (Umoren & Eduok, 2016).
Safety and Hazards
Direcciones Futuras
The compound has received attention from chemists since it was first developed as a fluorine-containing synthon . It has been involved in various organic synthesis reactions, focusing on the types of reactions and the stereoselectivity of products . The compound’s application in this field is expected to continue .
Propiedades
IUPAC Name |
N-(2,2,2-trifluoroethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c1-4(2)9-3-5(6,7)8;/h4,9H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAZPTBGSYJYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195447-36-0 | |
| Record name | N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


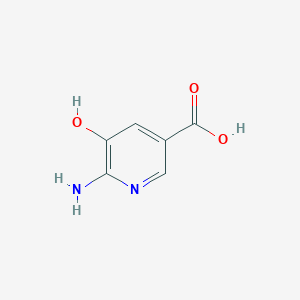
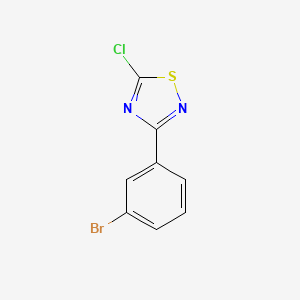
![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride](/img/structure/B1372177.png)
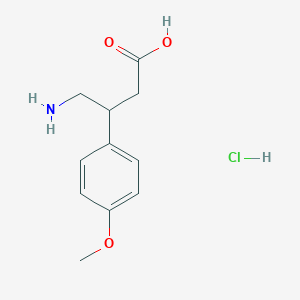
![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/structure/B1372179.png)
